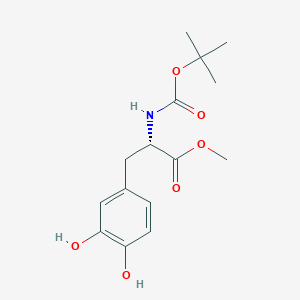

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

Beschreibung

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate (CAS: 37169-36-1) is a Boc-protected amino acid ester derivative of L-tyrosine, featuring a 3,4-dihydroxyphenyl (catechol) substituent. Its molecular formula is C₁₅H₂₁NO₆, with a molar mass of 311.33 g/mol and a melting point of 138°C (observed in methanol/water solvent systems) . The compound is widely utilized as a chiral building block in peptide synthesis and biochemical research due to its tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic procedures. Storage at 2–8°C is recommended to preserve its integrity, reflecting sensitivity to ambient conditions .

Eigenschaften

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURIGNDVTSFLOU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate typically involves the following steps:

Protection of the Amine Group: The starting material, (S)-3-(3,4-dihydroxyphenyl)alanine (L-DOPA), is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group, forming (S)-tert-butyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate.

Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, to form quinones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate is primarily utilized as a building block in the synthesis of bioactive compounds. It has been investigated for its potential as:

- Anticancer Agents : The compound has shown promise in the development of new anticancer drugs, particularly through modifications that enhance its efficacy against specific cancer cell lines.

- Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties against various pathogens, including HIV and influenza viruses .

Biochemical Studies

The compound serves as a valuable tool in biochemical assays due to its ability to mimic natural substrates. It is used in:

- Enzyme Inhibition Studies : It acts as an inhibitor for certain enzymes involved in metabolic pathways, allowing researchers to study enzyme kinetics and mechanisms .

- Signal Transduction Pathways : Its effects on signaling pathways such as MAPK/ERK and PI3K/Akt have been explored, providing insights into cellular responses to external stimuli .

Case Studies

Several studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the Boc-protected amine group can be deprotected under acidic conditions to reveal the active amine functionality.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing differences in molecular architecture, physicochemical properties, and applications.

Structural and Functional Group Analysis

- Target Compound: The Boc group protects the amine, while the catechol moiety introduces polarity and hydrogen-bonding capacity. This contrasts with Compound 9, which incorporates a heterocyclic oxazolo-pyridine core and dual Boc-protected imino groups, increasing nitrogen content (17.96% vs. 4.5% in the target) .

- 3-Fluoro-2-methylanisole: A simpler aromatic ether with a fluorine substituent, lacking amino or hydroxyl groups. Its low molecular weight (140.16 g/mol) and fluorinated structure make it suitable as a fluorinated building block in organic synthesis .

Physicochemical Properties

- The target’s catechol group contributes to its higher polarity and lower thermal stability compared to Compound 9, which lacks phenolic hydroxyls.

- The pKa of 9.62 reflects the acidity of the catechol hydroxyls, which may influence solubility and reactivity in coupling reactions .

Stability and Handling

- The target compound’s catechol group necessitates cold storage (2–8°C) to prevent oxidation, unlike Compound 9 and 3-Fluoro-2-methylanisole, which lack oxidizable phenolic groups and are likely stable at room temperature .

Biologische Aktivität

Overview

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as a Boc-protected amino acid derivative, is of significant interest due to its potential applications in medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to shield amine functionalities during chemical reactions. Its structure allows it to participate in various biological activities, particularly related to enzyme inhibition and peptide synthesis.

- Molecular Formula : C16H22N2O5

- Molecular Weight : 334.36 g/mol

- CAS Number : 37169-36-1

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. The compound's structure allows it to interact with enzyme active sites, potentially leading to the inhibition of target enzymes. For instance, studies have shown that similar Boc-protected amino acids can inhibit proteases and other enzymes critical for cellular functions .

Antioxidant Properties

The presence of the 3,4-dihydroxyphenyl group in the compound contributes to its antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in developing therapeutic agents for conditions associated with oxidative damage.

Synthesis

The synthesis of this compound typically involves:

- Protection of Amino Groups : The amino group of an amino acid is protected using di-tert-butyl dicarbonate (Boc2O).

- Reaction Conditions : The reaction is generally conducted in an organic solvent such as dichloromethane at room temperature with a base like triethylamine.

- Deprotection : The Boc group can be selectively removed under acidic conditions to yield the free amino acid for further applications .

Applications in Research and Industry

The compound serves as a versatile building block in peptide synthesis and has applications in:

- Medicinal Chemistry : It is used as an intermediate in the development of pharmaceuticals targeting various diseases.

- Biochemical Research : The compound aids in studying protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological macromolecules .

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the effectiveness of Boc-protected amino acids in synthesizing peptides with high yields and purity, emphasizing their utility in drug development.

- Enzyme Inhibition Studies : Research on similar compounds highlighted their role as enzyme inhibitors, showcasing potential therapeutic applications for diseases where enzyme regulation is crucial .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR verify stereochemistry (e.g., (S)-configuration) and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% as per supplier data) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 340.15 g/mol) .

How does the 3,4-dihydroxyphenyl moiety influence the compound’s reactivity in oxidative environments?

Advanced Research Question

The catechol structure (3,4-dihydroxyphenyl) is prone to oxidation, forming quinones. Researchers must stabilize it using antioxidants (e.g., ascorbic acid) or inert atmospheres (N) during reactions. Controlled oxidation studies (e.g., with KMnO) can yield quinone derivatives for probing redox activity in biological systems .

What methodologies resolve contradictions in reported spectral data for Boc-protected amino acid derivatives?

Advanced Research Question

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or stereochemical variations. Strategies include:

- Cross-referencing with synthetic intermediates (e.g., comparing Boc-deprotected derivatives) .

- Using deuterated solvents (e.g., DMSO-d) to minimize solvent-shift artifacts .

- Computational validation (e.g., DFT-based NMR prediction) .

How can computational tools predict the biological activity of this compound?

Advanced Research Question

Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to forecast pharmacological potential. For example:

- The catechol group may confer antioxidant or kinase inhibitory activity.

- Molecular docking simulations (e.g., AutoDock Vina) can model interactions with targets like tyrosine hydroxylase or amyloid-beta .

What strategies optimize chiral purity during synthesis, especially for the (S)-enantiomer?

Advanced Research Question

- Asymmetric Catalysis : Use chiral catalysts (e.g., L-proline) during esterification to enforce (S)-configuration .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers post-synthesis .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

The compound is hygroscopic and light-sensitive. Recommended storage:

- Short-term : -20°C in desiccated, amber vials.

- Long-term : Under argon at -80°C to prevent Boc-group hydrolysis or catechol oxidation .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Advanced Research Question

Scale-up risks include racemization at elevated temperatures or acidic/basic conditions. Mitigation strategies:

- Low-temperature reactions (<10°C) during Boc protection.

- In-line monitoring (e.g., FTIR) to track ee during esterification .

How can researchers validate interactions between this compound and biological macromolecules?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.